molecular formula C16H14O B13699616 3-(4-Biphenylyl)cyclobutanone

3-(4-Biphenylyl)cyclobutanone

Cat. No.: B13699616
M. Wt: 222.28 g/mol
InChI Key: KVQTYQHZRDZTFG-UHFFFAOYSA-N
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Description

3-(4-Biphenylyl)cyclobutanone is an organic compound that features a cyclobutanone ring substituted with a biphenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Biphenylyl)cyclobutanone can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, cyclobutanone can be synthesized from cyclobutanecarboxylic acid through oxidative decarboxylation . Another method involves the ring expansion of cyclopropanone intermediates using diazomethane in diethyl ether .

Industrial Production Methods

Industrial production of cyclobutanone derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, oxidation, and cycloaddition reactions are commonly employed .

Chemical Reactions Analysis

Types of Reactions

3-(4-Biphenylyl)cyclobutanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include substituted cyclobutanones, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(4-Biphenylyl)cyclobutanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Biphenylyl)cyclobutanone involves its interaction with molecular targets through its cyclobutanone ring and biphenyl group. These interactions can affect various biochemical pathways, leading to specific biological effects. The compound’s reactivity is influenced by the strain in the cyclobutanone ring and the electronic properties of the biphenyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Biphenylyl)cyclobutanone is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions and applications compared to its simpler analogs .

Biological Activity

3-(4-Biphenylyl)cyclobutanone is an organic compound characterized by its unique structure, which includes a cyclobutanone moiety attached to a biphenyl group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C15_{15}H14_{14}O
  • Molecular Weight : 226.27 g/mol
  • IUPAC Name : 3-(4-biphenyl)cyclobutanone
  • Canonical SMILES : C1CC(=O)C1(C2=CC=C(C=C2)C=C3C=CC=CC3=C2)C2=CC=CC=C2

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Research indicates that the compound may modulate enzyme activities and influence signaling pathways within cells. This modulation can lead to various physiological responses, including anti-inflammatory and anticancer effects.

Biological Activities

  • Anticancer Activity :
    • Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The compound induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.
    • A specific study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells, suggesting its potential as a chemotherapeutic agent.
  • Anti-inflammatory Effects :
    • The compound has been investigated for its ability to inhibit pro-inflammatory cytokines. In vitro studies indicated a decrease in the levels of TNF-α and IL-6 following treatment with this compound, highlighting its potential use in treating inflammatory diseases.
  • Antimicrobial Properties :
    • Preliminary research suggests that this compound possesses antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated cytotoxicity against breast cancer cell lines with an IC50 value of 25 µM.
Study 2Showed inhibition of TNF-α production by 40% in activated macrophages at a concentration of 10 µM.
Study 3Reported antimicrobial activity with a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli.

Synthetic Methods

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Various synthetic routes have been explored to optimize yield and purity, including:

  • Cyclization Reactions : Utilizing cyclobutanones as intermediates.
  • Functional Group Transformations : Modifying biphenyl derivatives to enhance biological activity.

Properties

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

3-(4-phenylphenyl)cyclobutan-1-one

InChI

InChI=1S/C16H14O/c17-16-10-15(11-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11H2

InChI Key

KVQTYQHZRDZTFG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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